molecular formula C9H8O4 B13836261 3,4,5-Trihydroxycinnamic Aldehyde

3,4,5-Trihydroxycinnamic Aldehyde

Cat. No.: B13836261
M. Wt: 180.16 g/mol
InChI Key: CKEGBXUKXJTCET-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trihydroxycinnamic Aldehyde: is an organic compound with the molecular formula C9H8O4. It is a derivative of cinnamic acid, characterized by the presence of three hydroxyl groups attached to the aromatic ring and an aldehyde functional group. This compound is known for its potential antioxidant and anti-inflammatory properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trihydroxycinnamic Aldehyde can be synthesized through several methods. One common approach involves the hydroxylation of cinnamic acid derivatives. For instance, the biocatalytic reaction of p-hydroxyphenylacetate hydroxylase with p-coumaric acid can yield 3,4,5-trihydroxycinnamic acid, which can then be converted to the aldehyde form .

Industrial Production Methods: Industrial production of this compound often involves the use of renewable biomass sources. For example, palm oil mill effluent can be utilized as a substrate for the biocatalytic production of this compound. This method is considered green and sustainable, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trihydroxycinnamic Aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3,4,5-Trihydroxycinnamic Aldehyde is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is studied for its antioxidant properties. It has been shown to scavenge free radicals and protect cells from oxidative stress .

Medicine: The anti-inflammatory properties of this compound make it a potential therapeutic agent for treating inflammatory diseases. It has been investigated for its ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Industry: In the industrial sector, this compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory effects. It is also explored for its potential use in food preservation .

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxycinnamic Aldehyde involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three hydroxyl groups and an aldehyde functional group. This structure enhances its antioxidant and anti-inflammatory properties compared to other cinnamic acid derivatives .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

(E)-3-(3,4,5-trihydroxyphenyl)prop-2-enal

InChI

InChI=1S/C9H8O4/c10-3-1-2-6-4-7(11)9(13)8(12)5-6/h1-5,11-13H/b2-1+

InChI Key

CKEGBXUKXJTCET-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)/C=C/C=O

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.